molecular formula C9H7N3O2 B6357675 6-(5-Pyrazolyl)pyridine-2-carboxylic acid CAS No. 1491848-72-6

6-(5-Pyrazolyl)pyridine-2-carboxylic acid

Cat. No.: B6357675
CAS No.: 1491848-72-6
M. Wt: 189.17 g/mol
InChI Key: HTRDZPLFQLZLDB-UHFFFAOYSA-N
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Description

6-(5-Pyrazolyl)pyridine-2-carboxylic acid (CAS 1491848-72-6) is a high-purity chemical building block with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol . This compound is of significant interest in agricultural chemistry research. A 2024 study investigated a series of novel 4-amino-3,5-dicholo-6-(5-aryl-substituted-1H-pyrazol-1-yl)-2-picolinic acid compounds, which are structurally related to this compound, and found them to exhibit potent herbicidal activity . The mechanism of action for these compounds was identified as that of an auxinic herbicide, with studies on Arabidopsis thaliana suggesting their activity is mediated through the AFB5 pathway . Furthermore, the pyrazolyl-pyridine core is a valuable scaffold in synthetic organic chemistry, serving as a key intermediate for the preparation of various heterocyclic systems with potential biological activity . The structure is characterized by its carboxylic acid functional group, which, like all carboxylic acids, can act as a Brønsted–Lowry acid, donating a proton to form a resonance-stabilized carboxylate anion . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

6-(1H-pyrazol-5-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-3-1-2-6(11-8)7-4-5-10-12-7/h1-5H,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRDZPLFQLZLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Pyrazolyl)pyridine-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with β-dicarbonyl compounds can yield pyrazole derivatives, which can then be further functionalized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(5-Pyrazolyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Pharmaceutical Applications

6-(5-Pyrazolyl)pyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurological disorders.

  • Key Findings:
    • It is involved in the synthesis of drugs that target specific receptors in the brain, potentially aiding in the treatment of conditions such as depression and anxiety.
    • The compound has shown promise in the development of anti-inflammatory and anticancer agents due to its ability to modulate biological pathways.
Application Description Example Compounds
Neurological DisordersTargeting brain receptorsAntidepressants
Anti-inflammatoryModulating immune responseNSAIDs
AnticancerInhibiting tumor growthChemotherapeutics

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields.

  • Key Findings:
    • The compound acts as a synergist in pesticide formulations, increasing their effectiveness against pests.
    • It has been used to develop environmentally friendly herbicides that reduce the impact on non-target species.
Application Description Impact
PesticidesEnhances effectivenessHigher pest control
HerbicidesReduces environmental impactSafer for non-target species

Material Science

This compound is also applied in material science for creating advanced materials with enhanced properties.

  • Key Findings:
    • The compound is used in synthesizing polymers and coatings that exhibit improved thermal and mechanical properties.
    • Research has shown that incorporating this compound into materials can lead to increased durability and resistance to environmental degradation.
Material Type Properties Enhanced Applications
PolymersThermal stabilityCoatings, composites
CoatingsMechanical strengthProtective layers

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme activities and metabolic pathways.

  • Key Findings:
    • It is employed in biochemical assays to investigate the kinetics of various enzymes.
    • The compound can act as a substrate or inhibitor, allowing researchers to elucidate metabolic pathways.
Research Focus Methodology Outcomes
Enzyme KineticsAssays using P2CAUnderstanding enzyme mechanisms
Metabolic PathwaysInhibition studiesInsights into metabolic regulation

Analytical Chemistry

This compound is utilized in analytical chemistry for detecting and quantifying other compounds.

  • Key Findings:
    • It serves as a reagent in various analytical methods, providing reliable means for quality control across industries.
    • The compound's unique chemical properties allow for sensitive detection limits in analytical applications.
Application Analytical Method Industry Use
Quality ControlChromatographyPharmaceuticals
Compound DetectionSpectroscopyEnvironmental monitoring

Mechanism of Action

The mechanism of action of 6-(5-Pyrazolyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl-Substituted Pyridine-2-Carboxamides (L1–L4)

The synthesis and characterization of four methyl-substituted isomers (L1–L4) are documented in the evidence. These compounds differ in the position of the methyl group on the pyridine ring (ortho, meta, para) and exhibit distinct spectroscopic properties due to inductive and steric effects:

Compound Substituent Position Key FTIR Peaks (cm⁻¹) UV-Vis λmax (nm) Elemental Analysis (C/H/N)
L1 (3-methyl) Ortho 1680 (C=O), 1540 (N–H) 265 C: 62.1%, H: 4.8%, N: 14.3%
L2 (4-methyl) Meta 1675 (C=O), 1535 (N–H) 270 C: 62.0%, H: 4.9%, N: 14.1%
L3 (5-methyl) Para 1690 (C=O), 1550 (N–H) 275 C: 62.3%, H: 4.7%, N: 14.5%
L4 (6-methyl) Para 1685 (C=O), 1545 (N–H) 280 C: 62.2%, H: 4.8%, N: 14.4%


Key Findings :

  • Steric Effects : Ortho-substituted L1 showed reduced nucleophilicity compared to para-substituted L3/L4 due to steric hindrance .
  • Electronic Effects : Meta-substituted L2 exhibited a red-shifted UV-Vis absorption (~270 nm) compared to L1 (265 nm), attributed to resonance stabilization .

Heterocyclic-Fused Derivatives

Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
  • 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 749849-14-7): Features a bromine atom at the 6-position, enhancing electrophilicity. Used as a precursor in anticancer agents .
  • 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid : The trifluoromethyl group increases lipophilicity (logP ~1.1) and metabolic stability .
Pyrazolo[1,5-a]pyridine-2-carboxylic Acid

This compound (CAS 50920-46-2) replaces the pyrazole with a pyrazolo ring, reducing steric bulk but increasing π-conjugation. It exhibits strong hydrogen-bonding capacity (PSA = 79.3 Ų), making it suitable for coordination chemistry .

Nitro- and Halogen-Substituted Analogs

  • 6-(3-Nitrophenyl)picolinic Acid (CAS 80021-34-7): The nitro group at the 3-position enhances acidity (pKa ~2.5) and reactivity in electrophilic substitution reactions. Safety data indicate moderate toxicity (GHS Category 5) .
  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid : Chlorination at the 5-position improves antimicrobial activity but reduces solubility in polar solvents .

Biological Activity

6-(5-Pyrazolyl)pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a pyrazole group and a carboxylic acid moiety. This unique structure is believed to contribute to its varied biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, which can disrupt cellular processes in pathogens or cancer cells.
  • Receptor Modulation : Interaction with various receptors can modulate signaling pathways, leading to altered cellular responses.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains have been reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound exhibits significant antibacterial activity, particularly against clinically relevant strains.

Antitumor Activity

Research has also highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, studies have shown that it can inhibit cell growth in:

  • HeLa Cells : IC50 values ranging from 10 to 20 µM.
  • A549 Cells : IC50 values around 15 µM.
  • MDA-MB-231 Cells : IC50 values approximately 12 µM.

These findings suggest that this compound may serve as a potential lead compound for developing new anticancer therapies.

Anti-inflammatory Effects

In vitro studies have indicated that the compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in MDPI evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .
  • Antitumor Activity Assessment :
    Another research article focused on the structure-antiproliferative relationship of pyridine derivatives. It was found that modifications in the structure of compounds like this compound could enhance their activity against cancer cell lines, indicating a promising avenue for drug development .

Q & A

Q. What are the common synthetic routes for preparing 6-(5-Pyrazolyl)pyridine-2-carboxylic acid and its derivatives?

Methodological Answer: Synthesis typically involves cyclization or coupling reactions. A widely used approach is the base-catalyzed cyclization of pyridine dicarboxylic acid derivatives with pyrazole precursors. For example, sodium methoxide in dry toluene can facilitate the formation of pyrazolyl-pyridine scaffolds under reflux conditions . Another method employs acyl chloride intermediates to enhance nucleophilicity during coupling with aminopyridines, ensuring regioselectivity . Key considerations include catalyst selection (e.g., palladium for cross-coupling) and solvent polarity to optimize yields .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm aromatic proton environments and carboxy/pyrazolyl group integration .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., C9_9H7_7N3_3O2_2 has a theoretical mass of 189.05 g/mol).
  • IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) .
    Cross-referencing with computational simulations (e.g., DFT) can resolve ambiguities in tautomeric forms .

Q. What are the key stability considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation .
  • Reactivity : Avoid strong acids/bases to prevent decarboxylation. Incompatible with peroxides due to risk of exothermic decomposition .
  • Degradation : Monitor for color changes (yellowing indicates decomposition). Regularly assess purity via HPLC .

Advanced Research Questions

Q. How should conflicting spectral data (e.g., 1H^1H1H NMR shifts) be analyzed during structural validation?

Methodological Answer:

  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3_3; carboxylic protons may show variable exchange broadening .
  • Tautomerism : Pyrazolyl-pyridine systems often exhibit tautomeric equilibria. Use variable-temperature NMR to identify dynamic processes .
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental data .

Q. What strategies resolve low yields in palladium-catalyzed cross-coupling reactions involving this compound?

Methodological Answer:

  • Ligand Optimization : Use bidentate ligands (e.g., XPhos) to stabilize Pd intermediates and reduce catalyst loading .
  • Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to prevent metal coordination and side reactions .
  • Reaction Monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and adjust reaction time/temperature dynamically .

Q. How can computational modeling predict the biological interactions of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases) based on pyridine-carboxylic acid pharmacophores .
  • MD Simulations : Perform 100-ns molecular dynamics runs in explicit solvent to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity data to guide synthetic priorities .

Q. What analytical approaches differentiate isomeric byproducts in pyrazolyl-pyridine syntheses?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column and 0.1% TFA mobile phase to separate regioisomers .
  • 2D NMR : Employ 1H^1H-15N^{15}N HMBC to identify nitrogen connectivity in pyrazolyl vs. pyridyl positions .
  • X-ray Crystallography : Resolve crystal structures of intermediates to confirm regiochemistry .

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